![molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
1,2,8-Trihydroxybenzo[7]annulen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8-Trihydroxybenzo7annulen-9-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of three hydroxyl groups and a ketone group attached to a benzoannulene ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trihydroxybenzo7annulen-9-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzo7annulen-9-ones with benzyl bromides. This process involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination .
Industrial Production Methods
While specific industrial production methods for 1,2,8-Trihydroxybenzo7annulen-9-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific biological pathways make it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-tribenzo7annulen-9-one : A structurally related compound used in similar synthetic applications.
- 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo 7annulen-6-one : Identified as a potential inhibitor of coronavirus hemagglutinin-esterase .
Uniqueness
1,2,8-Trihydroxybenzo7annulen-9-one is unique due to its specific hydroxyl and ketone group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the TLR1/TLR2 complex sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H8O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3,4,6-trihydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |
InChI-Schlüssel |
OLSYHLURTGEIBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


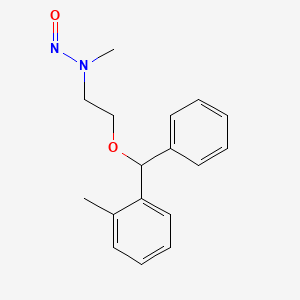


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
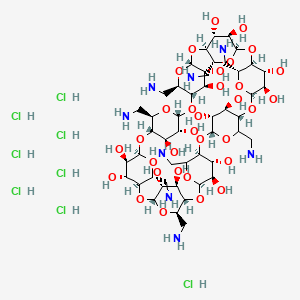
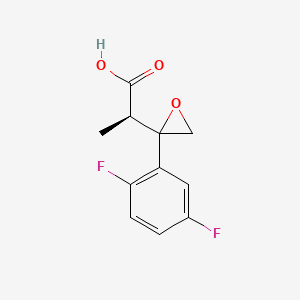
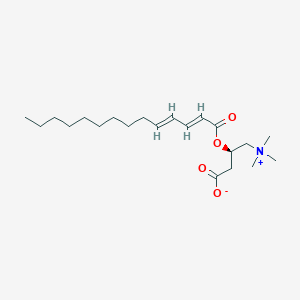
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)


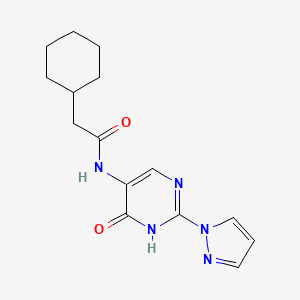
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
